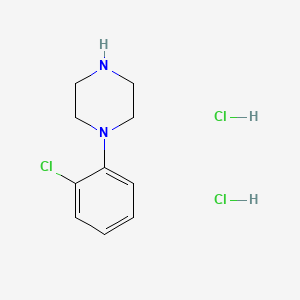

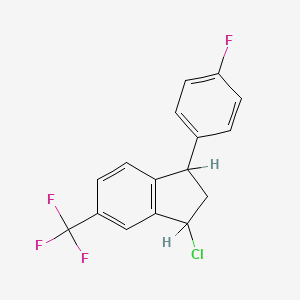

![molecular formula C9H8N4O B1623252 8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 216218-93-8](/img/structure/B1623252.png)

8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline

説明

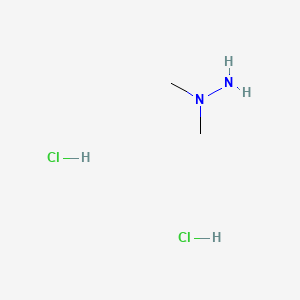

8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline is a chemical compound with the molecular formula C9H8N4O2 . It has an average mass of 204.185 Da and a monoisotopic mass of 204.064728 Da .

Molecular Structure Analysis

The this compound molecule contains a total of 24 bonds. There are 16 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, and 1 Pyridazine .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms, it is suggested to consult specialized chemical literature or databases.科学的研究の応用

Synthesis Methods :

- Klenov, M. S., et al. (2011) developed methods for synthesizing [1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxides, including the reaction of 3-nitramino-4-(R-phenyl)furazans or their O-methyl derivatives with electrophilic agents. This process led to the formation of oxodiazonium ions, which are critical in electrophilic aromatic substitution reactions (Klenov et al., 2011).

Electrochemical Properties :

- Chen, J.-C., et al. (2011) investigated new conjugated polymers containing benzo[c]cinnoline and oxadiazole moieties. These polymers showed potential as hole-blocking or electron-injection layers for OLED applications due to their low LUMO and HOMO energy levels (Chen et al., 2011).

Picornavirus Inhibitors :

- Diana, G., et al. (1995) modified the oxazoline ring of WIN 54954, a broad-spectrum antipicornavirus compound. They found that the (trifluoromethyl)oxadiazole showed a global metabolic protective effect against hepatic metabolism, indicating potential in antiviral therapies (Diana et al., 1995).

Antimicrobial and Antioxidant Properties :

- Verma, V. A. (2018) synthesized new Indolo[3,2-c]isoquinoline derivatives, which displayed potent antimicrobial activity against bacteria and fungi, as well as promising radical scavenging and chelating activities (Verma, 2018).

Anti-Malarial Activity :

- Unnissa, S. H., et al. (2015) synthesized a series of Pyrazole-based Cinnoline derivatives, exhibiting in vitro anti-malarial activity against Plasmodium falciparum and anti-bacterial activity against various pathogenic microbes (Unnissa et al., 2015).

Synthesis of Novel Derivatives :

- Kimball, D., et al. (2002) presented a new route to isoindazoles and cinnolines through the cyclization of (2-alkynylphenyl)triazenes. This method offers versatility in the synthesis of these compounds under neutral conditions (Kimball et al., 2002).

Oxadiazole Derivatives in Corrosion Inhibition :

- Rbaa, M., et al. (2019) synthesized novel 8-hydroxyquinoline derivatives based on oxadiazole, which were efficient as corrosion inhibitors for mild steel in hydrochloric acid. Their study highlights the potential of these compounds in industrial applications (Rbaa et al., 2019).

作用機序

The mechanism of action for 8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline is not specified in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect.

特性

IUPAC Name |

8-methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-5-4-6-7(11-10-5)2-3-8-9(6)13-14-12-8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTGVAZZQSNJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC3=NON=C32)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390582 | |

| Record name | 8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216218-93-8 | |

| Record name | 8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

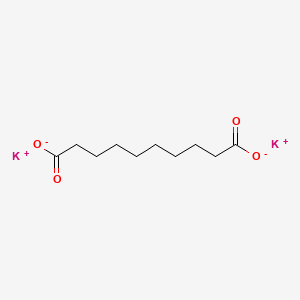

![2-Hydroxy-3-[(1-oxodocosyl)oxy]propyltrimethylammonium chloride](/img/structure/B1623180.png)

![1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene](/img/structure/B1623181.png)